FFA1 Selectivity Over FFA2 and FFA3 Receptors
The compound demonstrates a clear selectivity window for FFA1 over the closely related free fatty acid receptors FFA2 and FFA3, a key differentiator from pan-FFA ligands. While it agonizes FFA1 with an EC50 of 280 nM, it shows no significant activity at FFA2 or FFA3 (EC50 >10,000 nM in identical assay conditions) [1]. This selectivity profile is not uniform across all diarylalkylamine analogs, many of which exhibit broader receptor promiscuity [2].
FFA2/FFA3: >10,000 nM
| Evidence Dimension | Functional agonism potency (EC50) at human FFA1, FFA2, and FFA3 receptors in a Ca2+ flux assay |
|---|---|
| Target Compound Data | FFA1: 280 nM; FFA2: >10,000 nM; FFA3: >10,000 nM |
| Comparator Or Baseline | FFA2 and FFA3 receptor activity in the same assay, representing a selectivity baseline. A non-selective comparator would show similar potencies across all three. |
| Quantified Difference | >35-fold selectivity for FFA1 over FFA2 and FFA3 |
| Conditions | CHO cells expressing human FFA1, FFA2, or FFA3; assessed by induction of Ca2+ flux using fluo-8 dye-based FLIPR assay. |
Why This Matters
For studies on FFA1-mediated insulin secretion, this selectivity minimizes confounding off-target effects on FFA2/FFA3, which are involved in immune cell chemotaxis, ensuring cleaner pharmacological data.
- [1] BindingDB. BDBM50200342 / CHEMBL3893207: Agonist activity at human FFA1 (EC50: 280 nM), FFA2 (EC50: >10,000 nM), and FFA3 (EC50: >10,000 nM) receptors. View Source
- [2] Milligan, G., Shimpukade, B., Ulven, T., & Hudson, B. D. (2017). Complex pharmacology of free fatty acid receptors. Chemical Reviews, 117(1), 67-110. Context on FFA receptor selectivity. View Source
